3-Cyclopentyl-5-methylpiperidine
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Overview
Description
3-Cyclopentyl-5-methylpiperidine is a heterocyclic organic compound that belongs to the piperidine class. Piperidines are six-membered rings containing one nitrogen atom and five carbon atoms. This compound is characterized by the presence of a cyclopentyl group and a methyl group attached to the piperidine ring. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopentyl-5-methylpiperidine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the cyclization of 1,2-diamine derivatives with sulfonium salts has been reported as an effective method . Another method includes the use of Grignard reagents in a continuous flow reaction to produce enantioenriched α-substituted piperidines .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactions and catalytic processes are common in industrial settings to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 3-Cyclopentyl-5-methylpiperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different reduced forms, such as secondary amines.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as alkyl halides and nucleophiles are used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines .
Scientific Research Applications
3-Cyclopentyl-5-methylpiperidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-Cyclopentyl-5-methylpiperidine involves its interaction with specific molecular targets and pathways. For instance, it may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Piperidine: The parent compound with a simple six-membered ring containing one nitrogen atom.
Cyclopentylpiperidine: Similar to 3-Cyclopentyl-5-methylpiperidine but without the methyl group.
Methylpiperidine: Contains a methyl group but lacks the cyclopentyl group.
Uniqueness: this compound is unique due to the presence of both cyclopentyl and methyl groups, which can influence its chemical reactivity and biological activity. This combination of substituents can lead to distinct properties and applications compared to other piperidine derivatives .
Properties
Molecular Formula |
C11H21N |
---|---|
Molecular Weight |
167.29 g/mol |
IUPAC Name |
3-cyclopentyl-5-methylpiperidine |
InChI |
InChI=1S/C11H21N/c1-9-6-11(8-12-7-9)10-4-2-3-5-10/h9-12H,2-8H2,1H3 |
InChI Key |
NHWGOFAQLBHVRD-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CNC1)C2CCCC2 |
Origin of Product |
United States |
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